2-(N-BOC-N-butylamino)-5-bromopyridine molecular structure
2-(N-BOC-N-butylamino)-5-bromopyridine molecular structure
Topic: 2-(N-BOC-N-butylamino)-5-bromopyridine Molecular Structure Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Process Scientists
Executive Summary
2-(N-BOC-N-butylamino)-5-bromopyridine (IUPAC: tert-butyl (5-bromopyridin-2-yl)(butyl)carbamate) is a specialized heterocyclic building block used primarily in the development of pharmaceuticals and agrochemicals. It serves as a bifunctional scaffold: the 5-bromo substituent enables palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the N-BOC-N-butyl moiety acts as a protected secondary amine that can be unmasked late-stage to modulate solubility or target affinity.
This guide details the molecular properties, validated synthesis protocols, and reactivity profiles required to utilize this compound effectively in high-throughput screening and lead optimization.
Molecular Identity & Physicochemical Properties[1][2]
Structural Specifications
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IUPAC Name: tert-butyl (5-bromopyridin-2-yl)(butyl)carbamate
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CAS Number: Not widely indexed for the specific butyl derivative; (Analogous Methyl derivative CAS: 227939-01-7; Parent CAS: 159451-66-8).
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Molecular Formula: C₁₄H₂₁BrN₂O₂
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Molecular Weight: 329.24 g/mol
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SMILES: CCCCN(C(=O)OC(C)(C)C)c1ncc(Br)cc1
Predicted Properties
The introduction of the n-butyl chain significantly alters the lipophilicity compared to its methyl or non-alkylated analogs.
| Property | Value (Predicted/Observed*) | Context |
| Physical State | Viscous Oil or Low-Melting Solid | The flexible butyl chain disrupts crystal packing compared to the parent solid (MP 167°C). |
| LogP | ~3.8 - 4.2 | High lipophilicity due to the butyl + t-butyl combination. |
| Solubility | High (DCM, THF, EtOAc) | Excellent solubility in non-polar organic solvents; insoluble in water. |
| pKa (Pyridine N) | ~2.5 - 3.0 | The electron-withdrawing Boc group and Br atom significantly reduce the basicity of the pyridine nitrogen. |
*Note: Properties extrapolated from structure-activity relationships (SAR) of homologous 2-aminopyridine carbamates.
Synthesis Protocols
Two primary routes exist for synthesizing this scaffold.[1][2][3][4][5] Method A (Reductive Amination) is recommended for scale-up as it avoids the use of strong bases (NaH) and minimizes bis-alkylation byproducts.
Method A: Reductive Amination & Protection (Recommended)
This route builds the secondary amine first, then protects it, ensuring high regioselectivity.
Step 1: Reductive Amination
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Reagents: 2-Amino-5-bromopyridine (1.0 eq), Butyraldehyde (1.1 eq), NaBH(OAc)₃ (1.5 eq), AcOH (cat.), DCE (Solvent).
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Protocol: Dissolve amine in DCE. Add butyraldehyde and stir for 30 min. Add NaBH(OAc)₃ portion-wise. Stir at RT for 12-16h.
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Workup: Quench with sat. NaHCO₃. Extract with DCM.
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Intermediate: 2-(butylamino)-5-bromopyridine.
Step 2: BOC Protection
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Reagents: Intermediate (from Step 1), Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq), DMAP (0.1 eq), TEA (2.0 eq), THF.
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Protocol: Dissolve intermediate in THF. Add TEA and DMAP. Add Boc₂O slowly at 0°C. Warm to RT and reflux if necessary (steric bulk of butyl group may require heat).
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Purification: Flash chromatography (Hexane/EtOAc).
Method B: Direct Alkylation of Carbamate
Useful if tert-butyl (5-bromopyridin-2-yl)carbamate is already in stock.
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Reagents: tert-butyl (5-bromopyridin-2-yl)carbamate (1.0 eq), NaH (60% disp, 1.2 eq), 1-Bromobutane (1.2 eq), DMF.
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Protocol: Cool solution of carbamate in DMF to 0°C. Add NaH carefully (gas evolution). Stir 30 min. Add 1-Bromobutane. Stir at RT for 4-8h.
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Caution: Requires anhydrous conditions to prevent hydrolysis of the base.
Structural Visualization & Logic
The following diagram illustrates the synthesis logic and the divergent reactivity of the core scaffold.
Figure 1: Synthesis pathway (Route A) and divergent reactivity profile of the target scaffold.
Analytical Characterization (Expectations)
To validate the structure, researchers should look for these diagnostic signals in ¹H NMR (CDCl₃, 400 MHz):
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Pyridine Region (3H):
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δ ~8.4 ppm (d, J=2.5 Hz): Proton at C6 (ortho to N, meta to Br).
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δ ~7.7 ppm (dd, J=8.8, 2.5 Hz): Proton at C4 (para to N).
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δ ~7.2 ppm (d, J=8.8 Hz): Proton at C3 (ortho to Boc-amino group). Note: This shift is upfield relative to C4/C6 due to the electron-donating nature of the nitrogen substituent.
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Aliphatic Region:
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δ ~3.8-3.9 ppm (t, 2H): N-CH₂ protons of the butyl chain. Deshielded by the adjacent Nitrogen/Boc.
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δ ~1.5 ppm (s, 9H): tert-butyl (Boc) singlet. Strong intensity.
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δ ~0.9 ppm (t, 3H): Terminal methyl of the butyl chain.
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Reactivity Profile & Applications
C-Br Bond Activation (Cross-Coupling)
The bromine at position 5 is highly activated for Palladium-catalyzed reactions.
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Suzuki-Miyaura: Couples efficiently with aryl boronic acids. The bulky N-Boc-N-butyl group at position 2 prevents catalyst poisoning by the pyridine nitrogen, a common issue in naked aminopyridines.
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Lithium-Halogen Exchange: Treatment with n-BuLi at -78°C effects rapid Br/Li exchange, allowing the introduction of electrophiles (e.g., aldehydes, CO₂) at the 5-position.
N-BOC Lability
The carbamate is acid-labile.
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Deprotection: Standard removal uses TFA/DCM (1:1) or 4M HCl in Dioxane.
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Stability: The compound is stable to basic conditions (e.g., K₂CO₃ used in Suzuki coupling), making it an ideal "protected" intermediate.
Safety & Handling
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Hazards: As a halogenated pyridine, assume potential for skin/eye irritation (H315, H319).
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Sensitization: Aminopyridine derivatives can be sensitizers; handle in a fume hood.
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Storage: Store at 2-8°C under inert gas (Nitrogen/Argon). Moisture sensitive over long periods.
References
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 70622, 2-Amino-5-bromopyridine. Retrieved from [Link]
- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. (Standard protocol for Route A).
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Organic Chemistry Portal. (2025). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
